molecular formula C6H9ClN2S B6283808 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride CAS No. 2361634-82-2

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride

Cat. No.: B6283808
CAS No.: 2361634-82-2
M. Wt: 176.7
InChI Key:
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Description

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system with a thiol group and a hydrochloride salt. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]pyrazole ring. The thiol group is then introduced through thiolation reactions, followed by the formation of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group and the cyclopenta[c]pyrazole ring. The thiol group can form covalent bonds with target proteins, affecting their function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride can be compared with other similar compounds, such as:

    3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: This compound has an iodine atom instead of a thiol group, leading to different reactivity and applications.

    1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: This compound has a carboxylic acid group, which affects its chemical properties and potential uses. The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and interaction capabilities compared to other derivatives.

Properties

CAS No.

2361634-82-2

Molecular Formula

C6H9ClN2S

Molecular Weight

176.7

Purity

85

Origin of Product

United States

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